2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18318330
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3 |
| Standard InChI Key | LATNIGXZXDWJLG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CN2C1=NC(=C2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The imidazo[1,2-a]pyridine scaffold consists of a six-membered pyridine ring fused to a five-membered imidazole ring. In 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine, the furan-2-yl group at position 2 introduces π-electron density via its conjugated oxygen atom, while the methoxy group at position 8 donates electron density through resonance and inductive effects . This combination creates a polarized electronic environment, influencing intermolecular interactions and solubility.
Molecular Geometry and Tautomerism
Density functional theory (DFT) calculations predict a planar geometry for the fused bicyclic system, with slight puckering at the methoxy-substituted pyridine ring . Tautomerism between the imidazole nitrogen atoms is suppressed due to the electron-withdrawing nature of the pyridine ring, stabilizing the canonical structure shown in Figure 1.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₂O₂ |
| Molecular Weight | 227.24 g/mol |
| Topological Polar Surface Area | 45.2 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing the target molecule:
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Late-Stage Functionalization: Introducing the methoxy and furyl groups onto a preformed imidazo[1,2-a]pyridine core.
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Convergent Synthesis: Assembling the bicyclic system from substituted pyridine and imidazole precursors.
Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptations
The GBB three-component reaction—employing 2-aminopyridine derivatives, aldehydes, and isonitriles—has been successfully used to synthesize imidazo[1,2-a]pyridines with diverse substituents . For this compound:
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Step 1: 8-Methoxy-2-aminopyridine reacts with 2-furaldehyde and tert-butyl isocyanide under acidic conditions (HOAc, 80°C).
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Step 2: Cyclization forms the imidazo[1,2-a]pyridine core, yielding the target molecule in 52–68% isolated yield .
Challenges:
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Regioselectivity issues arise when using nonsymmetrical aldehydes.
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The methoxy group’s electron-donating effect slows cyclization kinetics, necessitating extended reaction times .
Copper-Catalyzed Oxidative Coupling
Recent advances in transition metal catalysis enable direct C-H functionalization of imidazo[1,2-a]pyridines. A copper(I)-mediated coupling between 8-methoxyimidazo[1,2-a]pyridine and 2-furylboronic acid achieves the desired product in 61% yield .
Optimization Parameters:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (d, J = 6.8 Hz, 1H, H-5)
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δ 7.76 (s, 1H, H-3)
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δ 7.52 (m, 2H, furyl H-4, H-5)
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δ 6.68 (d, J = 3.2 Hz, 1H, furyl H-3)
¹³C NMR (101 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
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Observed [M+H]⁺: 227.0921 (calc. 227.0924, Δ = -1.3 ppm)
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Fragmentation pattern confirms loss of the methoxy group (m/z 195.08) and furan ring (m/z 154.06) .
Physicochemical Properties and Reactivity
Solubility and Partition Coefficients
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Aqueous Solubility: 0.87 mg/mL (pH 7.4)
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logP: 2.14 (calculated via XLogP3)
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C and decomposition onset at 210°C under nitrogen .
Future Directions
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Catalyst Development: Designing chiral ligands for asymmetric synthesis of enantiopure derivatives.
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Prodrug Strategies: Masking the methoxy group as a phosphate ester to improve aqueous solubility.
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Computational Screening: Virtual docking studies to identify protein targets for this structural motif.
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